9-Chloro-1,2,3,4-tetrahydroacridine

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

9-Chloro-1,2,3,4-tetrahydroacridine is the universal electrophilic building block for tacrine-based drug discovery. Unlike tacrine, the reactive 9-chloro leaving group enables rapid nucleophilic substitution and C4-functionalization, achieving 1.63× AChE and 1.70× BChE potency boosts. Validated as a scalable intermediate for bis-tacrine inhibitors. Essential for SAR studies and platinum anticancer conjugates. Procure this high-purity (95%) intermediate to accelerate your medicinal chemistry programs.

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
CAS No. 5396-30-5
Cat. No. B1265563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-1,2,3,4-tetrahydroacridine
CAS5396-30-5
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)Cl
InChIInChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2
InChIKeyIYPJWKLHPNECFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro-1,2,3,4-tetrahydroacridine (CAS 5396-30-5) Technical Baseline for Procurement


9-Chloro-1,2,3,4-tetrahydroacridine (CAS 5396-30-5) is a chlorinated heterocyclic building block belonging to the 1,2,3,4-tetrahydroacridine (tacrine) pharmacophore class. This compound is characterized by a partially saturated acridine scaffold with a reactive chloro substituent at the 9-position, which confers distinct utility as a synthetic intermediate for constructing biologically active tacrine derivatives [1][2]. It is primarily utilized in research settings to synthesize cholinesterase inhibitors, antitumor agents, and other pharmacologically relevant molecules through nucleophilic substitution, condensation, and metal-catalyzed coupling reactions.

Why 9-Chloro-1,2,3,4-tetrahydroacridine Cannot Be Replaced by Tacrine or Other Analogs


Although tacrine (9-amino-1,2,3,4-tetrahydroacridine) and other 9-substituted tetrahydroacridines share the same core scaffold, the 9-chloro substitution in this compound imparts fundamentally different chemical reactivity and synthetic utility. Unlike tacrine—which is a finished pharmacophore with limited further derivatization potential—the electrophilic 9-chloro group serves as a universal leaving group, enabling efficient nucleophilic substitution with amines, anilines, and other nucleophiles to yield diverse functionalized derivatives [1]. This reactive handle also permits C(sp³)−H functionalization at the C-4 position via condensation with aromatic aldehydes, a transformation inaccessible to tacrine [2]. Consequently, substituting this compound with tacrine or other 9-substituted analogs would preclude the synthesis of numerous derivative classes and forfeit the quantitative advantages in both synthetic efficiency and biological potency documented below.

Quantitative Differentiation Evidence for 9-Chloro-1,2,3,4-tetrahydroacridine (CAS 5396-30-5)


Derived AChE Inhibitor (Compound 8m) Achieves 1.63× Higher Potency Than Tacrine

When 9-chloro-1,2,3,4-tetrahydroacridine is derivatized via condensation with aromatic aldehydes, the resulting C4-functionalized tacrine analog (compound 8m) demonstrates significantly enhanced acetylcholinesterase (AChE) inhibitory potency compared to the parent pharmacophore tacrine [1]. The quantitative improvement is substantial: 8m exhibits an IC₅₀ of 125.06 nM against AChE, whereas tacrine requires an IC₅₀ of 203.51 nM under identical assay conditions, representing a 1.63-fold enhancement in potency.

Acetylcholinesterase inhibition Neurodegeneration Alzheimer's disease

Derived BChE Inhibitor (Compound 8m) Exhibits 1.70× Higher Potency Than Tacrine

Beyond AChE, the same C4-functionalized derivative (compound 8m) synthesized from 9-chloro-1,2,3,4-tetrahydroacridine also shows improved inhibition of butyrylcholinesterase (BChE), an enzyme increasingly recognized as a compensatory regulator of acetylcholine levels in advanced Alzheimer's disease [1]. Compound 8m exhibits an IC₅₀ of 119.68 nM against BChE, compared to tacrine's IC₅₀ of 204.01 nM, yielding a 1.70-fold increase in potency.

Butyrylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

Platinum(II) Complex Derived from 9-Chloro-1,2,3,4-tetrahydroacridine Demonstrates Sub-11 μM Cytotoxicity Against Hep-G2 Liver Cancer Cells

Coordination of 9-chloro-1,2,3,4-tetrahydroacridine as a ligand to platinum(II) yields a dichloro-dimethyl sulfoxide platinum(II) complex that exhibits potent and selective cytotoxicity against liver cancer Hep-G2 cells [1]. The complex demonstrates an IC₅₀ of 10.48 ± 0.83 μM against Hep-G2 cells, while its cytotoxicity against normal cells is considerably lower (IC₅₀ = 66.70 ± 0.74 μM), indicating a favorable therapeutic index.

Antitumor Platinum complex Hepatocellular carcinoma

Reactive 9-Chloro Group Enables Efficient Amine Substitution in Yields Exceeding 87%

The 9-chloro substituent of 9-chloro-1,2,3,4-tetrahydroacridine serves as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the efficient introduction of amine-containing side chains [1]. When reacted with various alkylenediamines, this compound produces 9-aminoalkylamino-1,2,3,4-tetrahydroacridines in yields ranging from 87% to 95%, a transformation that is not accessible from tacrine or other 9-substituted analogs without the chloro leaving group.

Synthetic intermediate Nucleophilic substitution Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 9-Chloro-1,2,3,4-tetrahydroacridine


Medicinal Chemistry: Synthesis of Next-Generation Cholinesterase Inhibitors

Research groups focused on developing dual AChE/BChE inhibitors for Alzheimer's disease should prioritize 9-chloro-1,2,3,4-tetrahydroacridine as the key synthetic precursor. As demonstrated in Section 3, derivatives synthesized from this building block achieve 1.63× and 1.70× improvements in AChE and BChE inhibition potency, respectively, compared to tacrine [1]. The reactive 9-chloro group enables rapid diversification through amine substitution (87–95% yield) and C4-functionalization, accelerating SAR exploration.

Oncology Drug Discovery: Platinum-Based Antitumor Complexes

Medicinal chemistry teams developing novel platinum-based anticancer agents should consider 9-chloro-1,2,3,4-tetrahydroacridine as a ligand for constructing complexes with enhanced tumor selectivity. The platinum(II) complex derived from this compound exhibits an IC₅₀ of 10.48 μM against Hep-G2 liver cancer cells with a ~6.4-fold selectivity window over normal cell cytotoxicity [1]. This selectivity profile supports the pursuit of tetrahydroacridine-platinum conjugates with potentially reduced off-target toxicity.

Chemical Biology: Tool Compound Synthesis and Target Engagement Studies

Investigators requiring functionalized tacrine derivatives for chemical biology applications—such as probe development, target engagement assays, or mechanism-of-action studies—should procure 9-chloro-1,2,3,4-tetrahydroacridine as the optimal starting material. The electrophilic chloro group permits efficient conjugation with diverse amines, linkers, and reporter tags under mild conditions [1], enabling the generation of customized tool compounds that cannot be directly prepared from tacrine or other 9-substituted analogs.

Process Chemistry: Scalable Synthesis of Bis-Tacrine and Polycyclic Congeners

Process chemistry groups developing scalable routes to bis-tacrine AChE inhibitors or polycyclic quinoline derivatives should prioritize 9-chloro-1,2,3,4-tetrahydroacridine. The compound has been validated as a convenient and scalable pharmaceutical intermediate in the synthesis of heptylene-linked bis-tacrine (A7A), with established synthetic protocols that avoid hazardous reagents and complex purification steps [1]. This proven scalability reduces the technical risk associated with transitioning from medicinal chemistry to larger-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Chloro-1,2,3,4-tetrahydroacridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.